N-(Pyridin-4-ylmethyl)thietan-3-amine

Lipophilicity LogP Drug Design

N-(Pyridin-4-ylmethyl)thietan-3-amine (CAS 1519846-59-3) is a secondary amine featuring a pyridin-4-ylmethyl substituent linked to a thietan-3-amine core. The thietane ring—a saturated four-membered sulfur heterocycle—serves as a compact, sp³-rich scaffold with a molecular formula of C₉H₁₂N₂S and a molecular weight of 180.27 g/mol.

Molecular Formula C9H12N2S
Molecular Weight 180.27 g/mol
Cat. No. B12989625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Pyridin-4-ylmethyl)thietan-3-amine
Molecular FormulaC9H12N2S
Molecular Weight180.27 g/mol
Structural Identifiers
SMILESC1C(CS1)NCC2=CC=NC=C2
InChIInChI=1S/C9H12N2S/c1-3-10-4-2-8(1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2
InChIKeyDQCCIKRZEXYWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-4-ylmethyl)thietan-3-amine: Structural Identity, Physicochemical Baseline, and Procurement Specifications


N-(Pyridin-4-ylmethyl)thietan-3-amine (CAS 1519846-59-3) is a secondary amine featuring a pyridin-4-ylmethyl substituent linked to a thietan-3-amine core . The thietane ring—a saturated four-membered sulfur heterocycle—serves as a compact, sp³-rich scaffold with a molecular formula of C₉H₁₂N₂S and a molecular weight of 180.27 g/mol . Its computed physicochemical profile (TPSA 24.92 Ų, cLogP 1.29) positions it as a moderately lipophilic, low-polarity fragment suitable for lead optimization campaigns where balanced permeability is desired . The compound is commercially available at 98% purity from multiple research chemical suppliers, with storage recommended under cool, dry conditions, and is classified under GHS07 hazard statements (H302, H315, H319, H335) .

Why N-(Pyridin-4-ylmethyl)thietan-3-amine Cannot Be Casually Replaced by Pyridine Regioisomers, Oxidized Thietane Analogs, or Non-Heterocyclic Congeners


Structural analogs of N-(pyridin-4-ylmethyl)thietan-3-amine that differ in pyridine nitrogen position (2- or 3-pyridyl regioisomers), thietane sulfur oxidation state (sulfoxide or sulfone), or heterocycle identity (oxetane, azetidine, cyclobutane) exhibit divergent hydrogen-bonding geometry, ionization behavior, and lipophilicity profiles that preclude simple interchangeability in biological or synthetic contexts [1][2]. The thietane sulfur atom in the S(II) oxidation state preserves a lipophilicity profile comparable to cyclobutane, whereas oxidation to S(IV) or S(VI) dramatically increases polarity—surpassing even oxetane—altering both permeability and target engagement [3]. Regioisomeric pyridine substitution (e.g., 2- vs. 4-pyridylmethyl) alters the spatial orientation of the nitrogen lone pair, which directly impacts hydrogen-bond acceptor geometry and thus molecular recognition at protein targets [4]. The evidence documented below provides the quantitative basis for these structural preference decisions.

N-(Pyridin-4-ylmethyl)thietan-3-amine: Quantitative Differentiation Evidence Against the Closest Structural Analogs


Lipophilicity Differential: N-(Pyridin-4-ylmethyl)thietan-3-amine (S(II)) vs. Its 1,1-Dioxide (S(VI)) Analog

Computational LogP values reveal a pronounced lipophilicity differential between the target compound (S(II) oxidation state) and its sulfone counterpart (S(VI) oxidation state, CAS 1862092-53-2). The target compound possesses a cLogP of 1.2866, whereas the 1,1-dioxide analog registers a cLogP of −0.0318, yielding a ΔLogP of −1.32 units . This >30-fold difference in computed octanol-water partition coefficient reflects the fundamental polarity shift imparted by sulfur oxidation from S(II) to S(VI). At the class level, the ChemRxiv preprint by Stepaniuk et al. confirms that S(II) thietane derivatives remain close to cyclobutane in lipophilicity, while S(IV) and S(VI) counterparts are markedly less lipophilic, even surpassing oxetane in polarity [1].

Lipophilicity LogP Drug Design Physicochemical Profiling

Topological Polar Surface Area Contrast: Target (S(II)) vs. 1,1-Dioxide (S(VI)) Determines CNS Permeability Suitability

Topological polar surface area (TPSA) values computationally distinguish the target compound from its sulfone analog. N-(Pyridin-4-ylmethyl)thietan-3-amine has a TPSA of 24.92 Ų, whereas the 1,1-dioxide exhibits a TPSA of 59.06 Ų—a difference of +34.14 Ų . The target compound's TPSA falls well below the widely cited CNS permeability threshold of <60–90 Ų (depending on the model), indicating suitability for blood-brain barrier penetration. The sulfone, with TPSA approaching 60 Ų, sits near the boundary and would be predicted to have reduced CNS exposure. This is consistent with the class-level finding that S(II) thietanes retain cyclobutane-like properties favorable for passive permeation, whereas oxidized sulfur states increase polarity beyond that of oxetane-containing analogs [1].

CNS Drug Design Polar Surface Area Blood-Brain Barrier Permeability

Gem-Dimethyl Substitution on the Thietane Ring Increases Molecular Weight and Lipophilicity: Quantitative Comparison with the 2,2-Dimethyl Analog

The 2,2-dimethyl analog (CAS 1880218-12-1, C₁₁H₁₆N₂S, MW 208.32) differs from the target compound (C₉H₁₂N₂S, MW 180.27) by +28.05 Da and one additional heavy atom (C₂H₄ increment at thietane C-2) . The unsubstituted target compound provides a lower-molecular-weight starting point for fragment-based and lead-optimization campaigns, preserving a higher ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) for any given potency. The 2,2-dimethyl analog introduces additional steric bulk at the thietane 2-position, which can sterically constrain the secondary amine's conformational accessibility and alter the orientation of the pyridine ring relative to the thietane core. This methyl substitution also eliminates the potential for metabolic oxidation at the 2-position, which may be advantageous or disadvantageous depending on the desired metabolic profile [1].

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness Ligand Efficiency

Pyridine Regioisomer Effect: 4-Pyridylmethyl vs. 2-Pyridylmethyl Substitution Alters Hydrogen-Bond Acceptor Geometry

The target compound bears a pyridin-4-ylmethyl substituent, positioning the pyridine nitrogen in a para relationship to the methylene linker. This contrasts with the 2-pyridylmethyl regioisomer (N-(pyridin-2-ylmethyl)thietan-3-amine), where the nitrogen is ortho to the linker, and the 3-pyridylmethyl regioisomer, where it occupies a meta position . The spatial orientation of the pyridine nitrogen lone pair is a critical determinant of hydrogen-bond acceptor geometry: the 4-pyridyl isomer presents the nitrogen along the molecular long axis, enabling linear hydrogen bonds; the 2-pyridyl isomer positions the nitrogen such that intramolecular N–H···N interactions can compete with intermolecular target engagement, potentially altering binding mode and selectivity; the 3-pyridyl isomer orients the nitrogen at a 60° angle relative to the linker vector [1]. Literature on pyridin-4-ylmethyl-containing kinase inhibitors (e.g., KDR/VEGFR2 inhibitors) demonstrates that 4-pyridylmethyl substitution is preferred for hinge-region binding in kinase ATP sites [2].

Molecular Recognition Hydrogen Bonding Kinase Inhibitor Design Regioisomer Differentiation

Thietane S(II) Scaffold Confers Cyclobutane-Like Lipophilicity with Superior Polarity-Tuning Capacity via Oxidation State Modulation

A systematic physicochemical comparison of thietane, oxetane, azetidine, and cyclobutane building blocks by Stepaniuk et al. (ChemRxiv 2025) demonstrates that the S(II) thietane scaffold occupies a unique property space [1]. S(II) thietane derivatives remain close to cyclobutane in lipophilicity, unlike oxetane and azetidine which introduce significant polarity. However, unlike cyclobutane (which cannot modulate polarity), the thietane sulfur can be sequentially oxidized to S(IV) sulfoxide and S(VI) sulfone states, each imparting a distinct polarity shift: S(IV) and S(VI) derivatives become markedly less lipophilic and more acidic/less basic, even surpassing oxetane in polarity [1]. This 'three-in-one' property of the thietane scaffold enables rational, stepwise tuning of ionization state and lipophilicity without changing the core ring scaffold. The target compound—with its S(II) thietane 3-amine—represents the most lipophilic, least polar member of this oxidation-state series, serving as the optimal starting point when cyclobutane-like physicochemical behavior with sp³-rich character is needed [2].

Bioisostere Property Tuning Oxidation State Medicinal Chemistry

N-(Pyridin-4-ylmethyl)thietan-3-amine: Prioritized Research Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Fragment and Lead Optimization Starting Point

The 4-pyridylmethylamine motif is a well-validated hinge-binding fragment for ATP-competitive kinase inhibitors, with de novo design studies confirming productive interactions with the kinase hinge region [1]. The target compound combines this privileged recognition element with the S(II) thietane 3-amine core, providing a TPSA of 24.92 Ų and cLogP of 1.29—values consistent with CNS drug-like property space . For programs targeting kinases where CNS penetration is required, the unoxidized S(II) thietane scaffold avoids the TPSA penalty (>59 Ų) and lipophilicity reduction (cLogP −0.03) that accompany the sulfone analog, preserving the permeability characteristics needed for blood-brain barrier transit . The secondary amine linkage provides a synthetic handle for rapid diversification via reductive amination, amide coupling, or sulfonamide formation to explore kinase selectivity.

Physicochemical Property Optimization via Controlled Sulfur Oxidation in Lead Series

The thietane ring's unique capacity for stepwise sulfur oxidation—from S(II) through S(IV) sulfoxide to S(VI) sulfone—enables systematic polarity tuning without altering the core scaffold or requiring a scaffold hop [1]. The target compound, representing the S(II) state, serves as the lipophilic baseline. When a lead series requires reduced lipophilicity (e.g., to address hERG liability, improve solubility, or shift toward peripheral target engagement), the thietane can be oxidized to the corresponding sulfone (CAS 1862092-53-2), which lowers cLogP by >1 log unit and increases TPSA by >34 Ų . This property of the thietane scaffold—documented comprehensively by Stepaniuk et al. in their comparative study of thietane, oxetane, azetidine, and cyclobutane building blocks—enables medicinal chemists to navigate property space without abandoning a validated chemotype.

Fragment-Based and DNA-Encoded Library (DEL) Screening Input

With a molecular weight of 180.27 Da, 12 heavy atoms, and a single H-bond donor, N-(Pyridin-4-ylmethyl)thietan-3-amine falls within optimal fragment space (MW < 250, HA < 18) for fragment-based drug discovery [1]. Compared to the 2,2-dimethyl analog (MW 208.32, 14 HA), the target compound provides a 15.6% lower molecular weight penalty, preserving higher ligand efficiency potential for fragment hit triaging . The secondary amine serves as a conjugation-ready handle compatible with DNA-attachment chemistry, while the thietane ring introduces conformational constraint and sp³ character not available from simple benzylamine fragments. This combination makes the compound a valuable input for both traditional fragment screening and DEL-based affinity selection campaigns.

Covalent Inhibitor Warhead Optimization with Thietane Ring Strain

The thietane ring, as a four-membered sulfur heterocycle, possesses inherent ring strain that can be exploited in covalent inhibitor design [1]. While the strained thietane ring enhances reactivity toward nucleophilic residues (e.g., cysteine thiols), the S(II) oxidation state of the target compound retains the ring strain without introducing the strongly electron-withdrawing sulfone group that would alter the amine's basicity (estimated pKa ~9–10 for thietan-3-amine derivatives) . This contrasts with the sulfone analog, where electron withdrawal reduces amine basicity and may attenuate the nucleophilic character relevant to covalent engagement. For irreversible inhibitor programs targeting kinases or other enzymes with accessible cysteine residues, the unoxidized thietane provides an attractive combination of ring strain for reactivity and preserved amine basicity for target recognition.

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